molecular formula C14H13NOS B11948459 Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester CAS No. 66018-75-5

Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester

Cat. No.: B11948459
CAS No.: 66018-75-5
M. Wt: 243.33 g/mol
InChI Key: DEOCPFBVSXMOQA-UHFFFAOYSA-N
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Description

Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester is an organic compound with the molecular formula C14H13NOS. It is a member of the carbamothioic acid esters, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenyl group and a 4-methylphenyl group attached to the carbamothioic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, phenyl-, S-(4-methylphenyl) ester typically involves the reaction of phenyl isothiocyanate with 4-methylphenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester to the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the carbamothioic acid moiety into target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of carbamothioic acid, phenyl-, S-(4-methylphenyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, (4-methylphenyl)-, S-phenyl ester
  • Carbamothioic acid, methyl-, S-phenyl ester

Uniqueness

Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester is unique due to the presence of both phenyl and 4-methylphenyl groups, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other carbamothioic acid esters.

Properties

CAS No.

66018-75-5

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

S-(4-methylphenyl) N-phenylcarbamothioate

InChI

InChI=1S/C14H13NOS/c1-11-7-9-13(10-8-11)17-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)

InChI Key

DEOCPFBVSXMOQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)NC2=CC=CC=C2

Origin of Product

United States

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